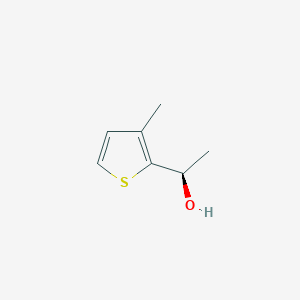

(R)-1-(3-Methylthiophen-2-yl)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10OS |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

(1R)-1-(3-methylthiophen-2-yl)ethanol |

InChI |

InChI=1S/C7H10OS/c1-5-3-4-9-7(5)6(2)8/h3-4,6,8H,1-2H3/t6-/m1/s1 |

InChI Key |

GBOQHKONOPQNPU-ZCFIWIBFSA-N |

Isomeric SMILES |

CC1=C(SC=C1)[C@@H](C)O |

Canonical SMILES |

CC1=C(SC=C1)C(C)O |

Origin of Product |

United States |

Asymmetric Reduction of 1 3 Methylthiophen 2 Yl Ethanone:this is One of the Most Direct Methods. a Chiral Catalyst, Often a Transition Metal Complex with a Chiral Ligand, Activates a Hydride Source E.g., from Isopropanol or H₂ and Delivers It to One Specific Face of the Ketone.

A plausible mechanism using a Noyori-type ruthenium catalyst involves:

Formation of the active catalyst, a ruthenium hydride species, [RuH(chiral diphosphine)(chiral diamine)].

Coordination of the ketone's carbonyl oxygen to the Lewis acidic ruthenium center. The thiophene (B33073) and methyl groups of the substrate orient themselves to minimize steric clash with the chiral ligands.

This coordination, governed by the chiral environment of the catalyst, exposes either the Re or Si face of the carbonyl to the hydride.

The hydride is transferred from the metal to the carbonyl carbon in a highly organized, six-membered ring transition state.

The resulting (R)-alcohol product is released, and the catalyst is regenerated to continue the cycle.

Asymmetric Addition of a Methyl Group to 3 Methylthiophene 2 Carbaldehyde:this Approach Involves the Enantioselective Addition of a Methyl Nucleophile, Commonly from an Organometallic Reagent Like Dimethylzinc Me₂zn . the Reaction is Catalyzed by a Chiral Ligand, Such As a Chiral Amino Alcohol.

Transition State Analysis in Chiral Catalyst Systems

The origin of enantioselectivity lies in the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) enantiomers. A small difference in energy can lead to a high degree of product selectivity. Transition state analysis, often aided by computational methods like Density Functional Theory (DFT), is a powerful tool for understanding and predicting this selectivity. researchgate.netwhiterose.ac.uk

In a catalyzed reaction, the chiral catalyst and substrate form a complex before the rate-determining step. Let's consider the methyl addition to 3-methylthiophene-2-carbaldehyde catalyzed by a chiral amino alcohol and Zn(Me)₂. There are two primary competing transition states: TS-R (leading to the R-product) and TS-S (leading to the S-product).

Analysis of the Favored Transition State (TS-R):

Structure: The catalyst, zinc, and aldehyde form a rigid, chair-like six-membered ring transition state.

Steric Interactions: The chiral ligand is designed to have bulky groups that effectively shield one face of the coordinated aldehyde. The substrate (3-methylthiophene-2-carbaldehyde) will orient itself to place its larger group (the 3-methyl-2-thienyl group) away from the catalyst's bulky substituents to minimize steric repulsion.

Facial Selection: This preferred orientation leaves the other face (e.g., the Re face) exposed for the intramolecular attack by the methyl group bound to the zinc center. This pathway (TS-R) is sterically favored and thus lower in energy.

Analysis of the Disfavored Transition State (TS-S):

Structure: For the methyl group to attack the opposite (Si) face, the aldehyde would have to orient itself such that its large 3-methyl-2-thienyl group is forced into a sterically crowded position against the chiral ligand.

Steric Repulsion: This arrangement introduces significant non-bonding interactions and steric strain, raising the energy of TS-S relative to TS-R.

Because the reaction rate is exponentially related to the activation energy, the lower energy pathway through TS-R will be overwhelmingly favored, leading to a high enantiomeric excess of the (R)-alcohol. DFT calculations can quantify these energy differences, allowing chemists to rationalize observed selectivities and design more effective catalysts. acs.orgnih.gov

| Transition State | Relative Energy (ΔG‡) | Key Feature | Resulting Product | Expected Product Ratio at 25°C |

|---|---|---|---|---|

| TS-R | E | Sterically minimized; thienyl group away from catalyst bulk. | (R)-alcohol | A ΔΔG‡ of 1.8 kcal/mol corresponds to an R:S ratio of ~96:4 (92% ee). |

| TS-S | E + ΔΔG‡ | Sterically hindered; thienyl group clashes with catalyst. | (S)-alcohol |

Stereochemical Induction and Mechanistic Investigations

Principles of Enantioselectivity and Diastereoselectivity in Thiophene (B33073) Alcohol Formation

The synthesis of a single enantiomer, like (R)-1-(3-Methylthiophen-2-yl)ethan-1-ol, requires a chemical environment where the pathways leading to the two possible enantiomers ((R) and (S)) are no longer equal in energy. This is the core principle of asymmetric synthesis .

Enantioselectivity refers to the preferential formation of one enantiomer over the other in a reaction that creates a new chiral center from a prochiral starting material. In the context of synthesizing the target molecule, this can be achieved by the asymmetric reduction of the prochiral ketone, 1-(3-methylthiophen-2-yl)ethanone. The two faces of the carbonyl group, known as the Re and Si faces, are enantiotopic. An achiral reducing agent will attack both faces at an equal rate, producing a racemic mixture (a 1:1 ratio of R and S enantiomers). However, a chiral reducing agent or a chiral catalyst will interact differently with each face, creating two distinct, diastereomeric transition states. The transition state leading to the (R)-enantiomer will have a lower activation energy than the one leading to the (S)-enantiomer, resulting in the preferential formation of the desired (R)-product. The degree of enantioselectivity is often expressed as enantiomeric excess (ee).

Diastereoselectivity , on the other hand, is the preferential formation of one diastereomer over others. While not directly applicable to the formation of a single enantiomer from a prochiral substrate in the simplest case, the principles of diastereoselection are fundamental to how chiral catalysts and auxiliaries impart enantioselectivity. The interaction between the chiral catalyst and the prochiral substrate creates transient diastereomeric intermediates or transition states, and the energy difference between these dictates the enantiomeric outcome of the product.

Key strategies to achieve enantioselectivity in the formation of thiophene alcohols include:

Chiral Catalysts: A small amount of a chiral substance (e.g., a metal complex with a chiral ligand or an organocatalyst) creates a chiral environment for the reaction.

Chiral Auxiliaries: A chiral group is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction, and is later removed.

Biocatalysis: Enzymes, such as ketoreductases, which are inherently chiral, can exhibit extremely high levels of selectivity for reducing ketones to a specific alcohol enantiomer. For instance, the biocatalytic reduction of the related ketone tetrahydrothiophene-3-one has been shown to produce the corresponding (R)-alcohol with over 99% ee. researchgate.net

Application of Stereochemical Models (e.g., Cram's Rule, Felkin-Anh Model) in Predicting Stereochemical Outcomes

When a molecule already contains a chiral center adjacent to a reacting prochiral carbonyl group (an α-chiral ketone or aldehyde), predictive models can be used to determine the stereochemical outcome of a nucleophilic addition. While the synthesis of this compound from its achiral ketone precursor is an example of enantioselection, these diastereoselection models are crucial for understanding substrate-controlled synthesis and the principles of steric approach control.

Cram's Rule: This early model provides a simple method for predicting the major diastereomer. The α-chiral carbonyl is oriented in a conformation where the largest (L) of the three substituents on the adjacent chiral carbon is positioned anti to the R group of the carbonyl (R-C=O). The nucleophile is then predicted to attack from the side of the smallest (S) substituent. mdpi.comresearchgate.net

Felkin-Anh Model: This is a more refined and widely accepted model. It posits that the largest group (L) at the α-carbon orients itself perpendicular to the carbonyl-carbon to nucleophile bond. This minimizes steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°) from the face opposite the large group, passing over the smallest (S) substituent. researchgate.netmetu.edu.trnih.gov

A key variation is the Cram-Chelate Model , which applies when the α-carbon bears a group (like -OR or -NR2) capable of chelating with a metal cation (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺). nih.gov In this case, the chelating group and the carbonyl oxygen lock the conformation by binding to the metal ion. This forces the nucleophile to attack from the face opposite the now-constrained medium-sized (M) group, often leading to a product with the opposite stereochemistry to that predicted by the standard Felkin-Anh model.

| Model | Key Principle | Controlling Conformation | Predicted Attack Trajectory |

|---|---|---|---|

| Cram's Rule | Steric hindrance in an eclipsed conformation. | Largest group (L) is anti to the R-group of the carbonyl. | From the side of the smallest group (S). |

| Felkin-Anh Model | Steric and stereoelectronic effects in a staggered conformation. | Largest group (L) is perpendicular to the C=O bond. | Along Bürgi-Dunitz angle, past the smallest group (S). |

| Cram-Chelate Model | Chelation control with a Lewis acidic metal. | Chelating group and carbonyl oxygen are syn and coordinated to the metal. | From the side of the smallest remaining group (S), but the overall facial selectivity is reversed from the Felkin-Anh model. |

Reaction Mechanism Elucidation for Stereoselective Transformations

Two primary, highly effective routes for the stereoselective synthesis of this compound are the asymmetric reduction of a ketone and the asymmetric alkylation of an aldehyde.

Derivatization and Chemical Transformations of R 1 3 Methylthiophen 2 Yl Ethan 1 Ol

Synthesis of Chiral Ligands from (R)-1-(3-Methylthiophen-2-yl)ethan-1-ol

The inherent chirality of this compound makes it an excellent precursor for the synthesis of chiral ligands, which are fundamental components in asymmetric catalysis. nih.govnih.gov The development of efficient and highly selective catalysts is contingent on the rational design of these ligands, which create a chiral environment around a metal center. Both phosphine (B1218219) and heterocyclic ligands derived from this scaffold have been explored.

Phosphine Ligands

Chiral phosphine ligands are among the most successful classes of ligands in asymmetric catalysis. researchgate.net The synthesis of phosphine ligands from this compound can be envisioned through a multi-step sequence. A common strategy involves the conversion of the alcohol to a good leaving group, such as a tosylate or halide, followed by nucleophilic substitution with a phosphide (B1233454) anion.

A plausible synthetic route begins with the activation of the hydroxyl group. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would convert the alcohol to its corresponding tosylate. Subsequent reaction with a diaryl- or dialkylphosphine lithium salt (e.g., LiPPh₂) would then displace the tosylate to form the desired chiral phosphine ligand. The use of phosphine-borane complexes as intermediates is another modern and effective method for preparing P-chiral phosphine ligands, offering advantages in handling and purification. nih.govnih.gov

Table 1: Plausible Synthesis of a Thiophene-Based Chiral Phosphine Ligand

| Step | Reactant | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | (R)-1-(3-Methylthiophen-2-yl)ethyl tosylate | Convert alcohol to a good leaving group |

| 2 | (R)-1-(3-Methylthiophen-2-yl)ethyl tosylate | Lithium diphenylphosphide (LiPPh₂) | (S)-Diphenyl(1-(3-methylthiophen-2-yl)ethyl)phosphine | Introduce the phosphine moiety via SN2 substitution |

Oxazoline (B21484) and Other Heterocyclic Ligands

Oxazoline-containing ligands are another prominent class in asymmetric catalysis, valued for their modular synthesis and effectiveness. eventsair.comresearchgate.net The synthesis of a thiophene-based oxazoline ligand from this compound requires preliminary modification of the thiophene (B33073) ring. A common pathway involves converting a thiophene precursor into a carboxylic acid or nitrile, which can then be cyclized with a chiral amino alcohol. uol.denih.gov

For example, the 2-position of the thiophene ring can be functionalized to introduce a nitrile group. This thiophene nitrile can then undergo a zinc-catalyzed reaction with a chiral amino alcohol, such as (S)-valinol, to construct the oxazoline ring. nih.gov Alternatively, the 2-acetyl-3-methylthiophene, the ketone precursor to the starting alcohol, can be oxidized to 3-methylthiophene-2-carboxylic acid. This carboxylic acid can then be coupled with a chiral amino alcohol, followed by cyclization to yield the corresponding chiral oxazoline ligand. Such ligands, featuring both a thiophene and an oxazoline moiety, can act as bidentate or tridentate coordinators in metal-catalyzed reactions. uol.de

Preparation of Chiral Auxiliaries Based on the this compound Scaffold

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov After the desired transformation, the auxiliary is removed and can often be recovered. sigmaaldrich.com While specific examples utilizing the this compound scaffold as a chiral auxiliary are not extensively documented, its structure is analogous to other chiral alcohols that have been successfully employed for this purpose.

The principle involves attaching the chiral alcohol to a prochiral substrate, for instance, via an ester linkage to a carboxylic acid. The bulky and stereochemically defined 1-(3-methylthiophen-2-yl)ethyl group would then sterically hinder one face of the molecule, directing the approach of reagents to the opposite face. For example, in an asymmetric alkylation, an enolate formed from the ester would be attacked preferentially from the less hindered side. wikipedia.org Sulfur-containing chiral auxiliaries, such as thiazolidinethiones, have shown excellent efficacy, suggesting that the thiophene-based scaffold could offer unique electronic and steric properties. scielo.org.mx

Functional Group Interconversions of the Alcohol Moiety

The secondary alcohol group is a versatile functional handle for numerous transformations. Standard organic synthesis methods can be applied to modify this moiety, leading to a range of useful derivatives.

Oxidation: The alcohol can be oxidized to the corresponding ketone, 2-acetyl-3-methylthiophene. A variety of oxidizing agents can be employed, with the choice depending on the desired mildness and scale of the reaction. Common reagents include pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane. Catalytic systems using reagents like methyltrioxorhenium (MTO) with hydrogen peroxide are also effective for oxidizing thiophene derivatives. dicp.ac.cnresearchgate.net

Conversion to Halides: The hydroxyl group can be readily converted into a good leaving group like a halide. Reaction with thionyl chloride (SOCl₂) is a standard method for producing the corresponding alkyl chloride, while phosphorus tribromide (PBr₃) is used for the alkyl bromide. libretexts.orgyoutube.com These reactions typically proceed with inversion of stereochemistry via an SN2 mechanism.

Esterification and Etherification: Standard esterification procedures, such as reaction with an acyl chloride or carboxylic acid under appropriate catalytic conditions (e.g., DCC/DMAP), can be used to form esters. Etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then displaces a halide from an alkyl halide.

Table 2: Selected Functional Group Interconversions of the Alcohol Moiety

| Transformation | Reagents | Product |

|---|---|---|

| Oxidation | PCC, CH₂Cl₂ | 2-Acetyl-3-methylthiophene |

| Chlorination | SOCl₂, Pyridine | (S)-2-(1-Chloroethyl)-3-methylthiophene |

| Bromination | PBr₃ | (S)-2-(1-Bromoethyl)-3-methylthiophene |

| Tosylation | TsCl, Et₃N | (R)-1-(3-Methylthiophen-2-yl)ethyl tosylate |

Electrophilic and Nucleophilic Substitutions on the Thiophene Ring System

The thiophene ring is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution: Thiophene is more reactive towards electrophiles than benzene. uoanbar.edu.iq The substituents on the ring in this compound—a methyl group at C3 and a 1-hydroxyethyl group at C2—are both ortho, para-directing. The most electronically activated and sterically accessible position for electrophilic attack is the C5 position. Halogenation, for instance, can be achieved under mild conditions. iust.ac.ir Bromination using N-bromosuccinimide (NBS) in a suitable solvent would be expected to yield the 5-bromo derivative selectively. rsc.orgnih.gov Similarly, Friedel-Crafts acylation, typically using an acyl chloride and a mild Lewis acid catalyst like tin(IV) chloride (to avoid polymerization often seen with AlCl₃), would also be directed to the C5 position. nih.govresearchgate.net

Nucleophilic Substitution: Direct nucleophilic aromatic substitution on an unsubstituted thiophene ring is difficult and generally requires the presence of strong electron-withdrawing groups. researchgate.net However, a common strategy to achieve formal nucleophilic substitution is through metalation. The thiophene ring can be deprotonated at the C5 position using a strong base like n-butyllithium (n-BuLi), forming a thienyllithium intermediate. stackexchange.com This highly nucleophilic species can then react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to introduce new substituents at the C5 position. acs.orgrsc.org

Palladium-Catalyzed Cross-Coupling Reactions of Thiophene Derivatives Derived from this compound

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. researchgate.net To utilize this chemistry, a derivative of this compound must first be prepared, typically by introducing a halide or triflate group onto the thiophene ring.

As mentioned in the previous section, electrophilic bromination can be used to install a bromine atom at the C5 position. The resulting (R)-1-(5-bromo-3-methylthiophen-2-yl)ethan-1-ol is an ideal substrate for Suzuki coupling. nih.govresearchgate.net In a typical Suzuki reaction, this bromo-thiophene derivative would be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃ or K₃PO₄). nih.govunimib.it This reaction would form a new C-C bond at the C5 position, allowing for the synthesis of complex biaryl or styrenyl structures while retaining the chiral alcohol center.

Table 3: Example of a Suzuki Cross-Coupling Reaction Sequence

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | N-Bromosuccinimide (NBS), CCl₄ | (R)-1-(5-Bromo-3-methylthiophen-2-yl)ethan-1-ol | Electrophilic Halogenation |

| 2 | (R)-1-(5-Bromo-3-methylthiophen-2-yl)ethan-1-ol | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | (R)-1-(3-Methyl-5-phenylthiophen-2-yl)ethan-1-ol | Suzuki Coupling |

Synthesis of Complex Thiophene-Containing Scaffolds Incorporating the Chiral Alcohol Unit

The strategic integration of this compound into larger molecular frameworks involves a range of chemical transformations that target the hydroxyl group and the thiophene ring. These reactions are designed to build upon the existing chiral center, leading to the formation of intricate and functionally diverse thiophene derivatives.

One of the primary methods for derivatization involves the conversion of the alcohol into other functional groups, which can then participate in further synthetic steps. For instance, the hydroxyl group can be transformed into a leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents, thereby expanding the molecular complexity.

Furthermore, the chiral hydroxyl group can be used to direct the stereochemical outcome of subsequent reactions on the thiophene ring or on appended side chains. This diastereoselective control is a critical aspect of synthesizing enantiomerically pure complex molecules.

The 3-methylthiophene (B123197) ring itself can undergo various transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. The presence of the chiral ethanol (B145695) unit can influence the regioselectivity and reactivity of these transformations, providing a pathway to highly substituted and stereochemically defined thiophene scaffolds.

Detailed research findings on the specific applications of this compound in the synthesis of complex scaffolds are still emerging. However, the principles of chiral auxiliary-guided synthesis and the known reactivity of thiophene derivatives provide a strong foundation for its use in this context. The following table summarizes potential synthetic transformations that could be employed to incorporate this chiral alcohol into more complex structures.

| Transformation | Reagents and Conditions | Resulting Scaffold Feature |

| Etherification | NaH, R-X | Introduction of a new ether linkage |

| Esterification | Acyl chloride, pyridine | Formation of a chiral ester |

| Nucleophilic Substitution (via activation) | 1. TsCl, pyridine; 2. Nu- | Introduction of a nucleophile with inversion of configuration |

| Mitsunobu Reaction | DEAD, PPh3, Nu-H | Introduction of a nucleophile with inversion of configuration |

| Oxidation | PCC, CH2Cl2 | Formation of the corresponding ketone |

| Dehydration | H2SO4, heat | Formation of a vinylthiophene derivative |

These transformations highlight the versatility of this compound as a chiral building block. The resulting complex thiophene-containing scaffolds, with their well-defined stereochemistry, are of significant interest for the development of novel materials and therapeutic agents. The ongoing exploration of its synthetic utility is expected to unveil new and innovative molecular architectures.

Applications of R 1 3 Methylthiophen 2 Yl Ethan 1 Ol As a Chiral Building Block in Organic Synthesis

Utilization in Asymmetric Total Synthesis of Natural Products and Analogues

While no specific total syntheses of natural products explicitly report the use of (R)-1-(3-Methylthiophen-2-yl)ethan-1-ol, chiral building blocks containing thiophene (B33073) rings are utilized in the synthesis of complex molecules. The thiophene moiety can serve as a bioisostere for other aromatic or heterocyclic rings found in natural products, potentially modulating the biological activity of the resulting analogues.

The chiral alcohol functionality of this compound could, in principle, be used to introduce a specific stereocenter that is crucial for the biological activity of a target natural product. Methodologies involving the stereospecific conversion of the hydroxyl group to other functionalities would be key in such synthetic endeavors.

Table 1: Potential Natural Product Scaffolds for Incorporation of Thiophene-based Chiral Building Blocks

| Natural Product Class | Potential Role of Thiophene Moiety | Reference Structural Motif |

| Polyketides | Bioisosteric replacement for furan (B31954) or phenyl rings | Macrolide antibiotics |

| Alkaloids | Core heterocyclic structure modification | Indole or quinoline (B57606) alkaloids |

| Terpenoids | Introduction of sulfur-containing functionality | Sesquiterpenes and diterpenes |

This table is illustrative and based on general principles of medicinal chemistry and natural product synthesis, as direct applications of this compound are not readily found in the literature.

Role in the Construction of Optically Active Heterocyclic Compounds

The synthesis of optically active heterocyclic compounds is a significant area of organic chemistry, with many such compounds exhibiting important biological activities. Chiral alcohols, including those with a thiophene core, can serve as precursors to a variety of heterocyclic systems.

For instance, the hydroxyl group of this compound could be transformed into a leaving group, followed by nucleophilic substitution with a nitrogen, oxygen, or sulfur nucleophile to construct new heterocyclic rings. Additionally, the thiophene ring itself can undergo further functionalization or be used as a scaffold to build more complex heterocyclic structures.

Table 2: Potential Heterocyclic Systems Derivable from Chiral Thienyl Alcohols

| Heterocyclic System | Synthetic Strategy | Potential Application |

| Chiral Tetrahydrothiophenes | Diastereoselective reduction of the thiophene ring | Bioactive sulfur heterocycles |

| Chiral Thiazoles | Ring-closing reactions involving the alcohol and a nitrogen/sulfur source | Pharmaceutical intermediates |

| Fused Thiophene Heterocycles | Intramolecular cyclization reactions | Materials science, medicinal chemistry |

This table represents potential synthetic pathways, as specific examples starting from this compound are not prevalent in published research.

Precursor for Advanced Chiral Materials and Polymers

Chiral thiophene derivatives are of significant interest as monomers for the synthesis of chiral conducting polymers. nih.gov These materials have potential applications in areas such as chiral recognition, asymmetric catalysis, and chiroptical devices. The chirality can be introduced into the polymer either in the main chain or in the side chains.

This compound, after suitable modification, could serve as a chiral monomer. For example, the hydroxyl group could be derivatized with a polymerizable group, or the thiophene ring could be functionalized to allow for polymerization. The resulting polymers would possess chirality, which could influence their helical structure and optoelectronic properties. nih.gov

A review of synthetic approaches for non-racemic mono- and multi-substituted thiophenes highlights their application as precursors for chiral polythiophenes. nih.gov The methods for preparing these precursors often involve asymmetric synthesis to introduce the chiral center.

Table 3: Potential Chiral Polymers from this compound Derivatives

| Polymer Type | Polymerization Method | Potential Properties |

| Poly(3-substituted thiophene)s | Oxidative or cross-coupling polymerization | Chirality-induced helical structure, circular dichroism |

| Copolymers with other monomers | Various copolymerization techniques | Tunable optoelectronic and chiroptical properties |

This table is based on the known chemistry of chiral polythiophenes, as direct polymerization of this compound is not specifically documented.

Application in Methodologies for Stereoselective Carbon-Carbon and Carbon-Heteroatom Bond Formation

Chiral secondary alcohols are valuable substrates in the development of stereoselective bond-forming reactions. The hydroxyl group can direct the stereochemical outcome of reactions at adjacent positions or can be replaced with stereochemical control.

In the context of carbon-carbon bond formation , this compound could potentially be used in reactions such as stereoselective allylation, arylation, or alkylation. For example, its conversion to a corresponding electrophile (e.g., a tosylate or halide) could be followed by a nucleophilic substitution with a carbon nucleophile, proceeding with either inversion or retention of configuration depending on the reaction conditions.

For carbon-heteroatom bond formation , the hydroxyl group is a key functional handle. Stereoselective substitution reactions, such as the Mitsunobu reaction, can be employed to introduce nitrogen, oxygen, or sulfur nucleophiles with inversion of stereochemistry. This would provide access to a range of enantioenriched thiophene derivatives with new functionalities.

Table 4: Potential Stereoselective Transformations of this compound

| Reaction Type | Reagents and Conditions | Expected Stereochemical Outcome |

| C-C Bond Formation (Substitution) | 1. TsCl, pyridine (B92270); 2. R₂CuLi | Inversion |

| C-N Bond Formation (Mitsunobu) | HN₃, PPh₃, DEAD | Inversion |

| C-O Bond Formation (Williamson Ether Synthesis) | 1. NaH; 2. R-X | Retention |

| C-S Bond Formation (Mitsunobu) | R-SH, PPh₃, DEAD | Inversion |

This table outlines plausible stereoselective reactions based on general organic chemistry principles, as specific studies on this compound are scarce.

Computational and Theoretical Studies of R 1 3 Methylthiophen 2 Yl Ethan 1 Ol and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to the theoretical study of molecular systems. For a molecule such as (R)-1-(3-Methylthiophen-2-yl)ethan-1-ol, DFT methods, particularly with hybrid functionals like B3LYP, are commonly employed due to their balance of computational cost and accuracy. Ab initio methods, while more computationally intensive, can be used for higher accuracy benchmarks. These calculations form the basis for geometry optimization, electronic structure analysis, and the prediction of various molecular properties.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For a flexible molecule like this compound, which has rotatable single bonds (C-C and C-O), multiple stable conformations may exist.

Conformational analysis is performed to identify these stable isomers (conformers) and determine their relative energies. This is often done by systematically rotating the key dihedral angles and calculating the potential energy surface. The results of such an analysis would reveal the most likely shapes the molecule adopts. For instance, studies on similar substituted ethanols show that the orientation of the hydroxyl group relative to the aromatic ring is critical in determining the lowest energy conformer. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular structure.

Table 1: Representative Calculated Geometric Parameters for the Lowest Energy Conformer of a Thiophene (B33073) Ethanol (B145695) Derivative Note: These are typical values for a thiophene ethanol derivative calculated using DFT methods and are provided for illustrative purposes.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths | ||

| C-S (ring) | 1.72 Å | |

| C=C (ring) | 1.37 Å | |

| C-C (ring) | 1.42 Å | |

| C(ring)-C(ethanol) | 1.51 Å | |

| C-O (ethanol) | 1.43 Å | |

| Bond Angles | ||

| C-S-C (ring) | 92.2° | |

| S-C=C (ring) | 111.5° | |

| C(ring)-C-O (ethanol) | 109.5° | |

| Dihedral Angle | ||

| S-C-C-O | ~60° or ~180° |

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is a central part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability to donate an electron, and its energy level is related to the ionization potential. For this compound, the HOMO is expected to be primarily localized on the electron-rich 3-methylthiophene (B123197) ring, which is a characteristic feature of thiophene derivatives. The LUMO represents the ability to accept an electron, and its energy is related to the electron affinity. The LUMO is typically distributed more broadly across the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily excitable and reactive. Computational studies on various thiophene derivatives have shown that the nature and position of substituents significantly influence the FMO energies and the resulting energy gap.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiophene Derivative Note: These values are representative of those obtained from DFT calculations for substituted thiophenes and serve as an example.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.20 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP analysis is expected to show:

Negative Regions (Red): These areas have an excess of electrons and are susceptible to electrophilic attack. The most negative potential would be located around the oxygen atom of the hydroxyl group and, to a lesser extent, the sulfur atom in the thiophene ring, reflecting their high electronegativity and the presence of lone pairs.

Positive Regions (Blue): These areas are electron-deficient and are sites for nucleophilic attack. The most positive potential is expected on the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor.

Neutral Regions (Green): These correspond to areas with near-zero potential, typically found over the carbon-hydrogen bonds of the alkyl and aromatic parts of the molecule.

This analysis helps to explain the molecule's intermolecular interactions, such as hydrogen bonding, which are crucial for its physical properties and behavior in solution.

Spectroscopic Property Prediction (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)

Computational chemistry is widely used to predict spectroscopic properties, which aids in the interpretation and assignment of experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Invariant Atomic Orbital (GIAO) method, can provide highly accurate predictions. By calculating the ¹H and ¹³C chemical shifts for each atom in a proposed structure, researchers can compare the theoretical spectrum to the experimental one to confirm the structure's identity and conformation. For example, experimental data for the closely related compound 1-(thiophen-2-yl)ethan-1-ol show characteristic shifts for the thiophene ring protons and the methine proton of the alcohol group, which would be accurately reproduced by computational models.

Table 3: Comparison of Experimental and Hypothetical Calculated ¹H NMR Chemical Shifts (ppm) for a Thiophene Ethanol Analogue Note: Experimental values are for 1-(thiophen-2-yl)ethan-1-ol. Calculated values are illustrative of typical GIAO results.

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| Thiophene H5 | 7.22 | 7.25 |

| Thiophene H3, H4 | 6.95 | 6.98 |

| CH (ethanol) | 5.08 | 5.10 |

| OH | 2.55 | 2.60 |

| CH₃ | 1.58 | 1.61 |

IR Frequencies: The simulation of infrared (IR) spectra involves calculating the vibrational frequencies of the molecule. These calculations predict the positions and intensities of absorption bands corresponding to different vibrational modes (stretching, bending, etc.). For this compound, key predicted vibrations would include the O-H stretching of the alcohol group (typically a broad band around 3300-3500 cm⁻¹), C-H stretching from the aromatic and alkyl groups (~2900-3100 cm⁻¹), and characteristic C=C and C-S stretching vibrations of the thiophene ring (in the 1300-1550 cm⁻¹ and 600-800 cm⁻¹ regions, respectively). Comparing the calculated frequencies (often scaled to correct for systematic errors) with the experimental FT-IR spectrum is a powerful method for structural verification.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). These calculations determine the energies of electronic transitions from the ground state to various excited states. For this molecule, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated system of the thiophene ring. The calculations would predict the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, providing insight into the molecule's photophysical properties.

Computational Studies of Reaction Mechanisms and Transition States in Asymmetric Synthesis

A primary route to synthesizing enantiomerically pure this compound is the asymmetric reduction of its corresponding ketone, 1-(3-methylthiophen-2-yl)ethanone. Computational chemistry is indispensable for understanding the mechanism and the origin of stereoselectivity in such reactions.

By modeling the reaction pathway, researchers can calculate the energies of the reactants, products, intermediates, and, most importantly, the transition states (TS). For an asymmetric reduction using a chiral catalyst (e.g., a chiral borane (B79455) reagent or a transition-metal complex), there are two possible diastereomeric transition states leading to the (R) and (S) products, respectively.

DFT calculations can locate the geometries of these two transition states and compute their activation energies. The enantioselectivity of the reaction is determined by the energy difference (ΔΔG‡) between these competing transition states. A lower activation energy for the transition state leading to the (R)-alcohol explains why it is the major product. These models provide a detailed 3D view of the catalyst-substrate interaction in the transition state, revealing the specific steric and electronic factors that control the stereochemical outcome.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically investigate static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular motion, conformational changes, and interactions with the surrounding environment (e.g., solvent molecules).

For this compound, an MD simulation could be used to:

Explore the full conformational space in a solution, identifying the most populated conformations and the energy barriers for converting between them.

Study the explicit interactions between the alcohol and solvent molecules, providing a detailed picture of the solvation shell and hydrogen bonding networks.

Understand how the molecule's flexibility and average conformation change with temperature or in different solvents.

These simulations provide a more realistic picture of the molecule's behavior in a condensed phase, complementing the insights gained from gas-phase quantum chemical calculations.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in crystal structures. mdpi.comnih.gov This method partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular environment emerges. The dnorm surface highlights regions of significant intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, which are crucial for stabilizing the crystal packing. mdpi.com

For a molecule like this compound, a variety of intermolecular interactions are anticipated to play a role in its crystal packing. The presence of a hydroxyl (-OH) group suggests the formation of hydrogen bonds, likely of the O-H···O or O-H···S type, which are strong directional interactions. Additionally, weaker interactions such as C-H···π, π-π stacking involving the thiophene ring, and various contacts involving the sulfur atom (e.g., H···S/S···H, C···S/S···C) are expected. nih.govsemanticscholar.org

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. These plots represent the distribution of distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a clear measure of their relative importance in the crystal packing.

Based on studies of similar thiophene derivatives, a hypothetical breakdown of the contributions of various intermolecular contacts for this compound can be projected. These studies consistently show that H···H contacts make up a significant portion of the surface area. semanticscholar.orgnih.gov Given the presence of the hydroxyl group, O···H contacts are also expected to be a major contributor. The π-system of the thiophene ring would likely lead to notable C···H and C···C contacts, indicative of C-H···π and π-π stacking interactions, respectively. nih.gov Contacts involving the sulfur atom, such as S···H, are also a characteristic feature of thiophene derivatives. researchgate.net

Table 1: Projected Percentage Contributions of Intermolecular Contacts for this compound based on Hirshfeld Surface Analysis of Analogous Compounds.

| Interaction Type | Projected Percentage Contribution (%) |

| H···H | 35 - 45 |

| O···H / H···O | 15 - 25 |

| C···H / H···C | 10 - 20 |

| S···H / H···S | 5 - 15 |

| C···C | 3 - 7 |

| S···C / C···S | 1 - 5 |

| S···S | < 2 |

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution. For (R)-1-(3-Methylthiophen-2-yl)ethan-1-ol, both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the position of substituents.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. The expected chemical shifts (δ) for this compound in a solvent like deuterochloroform (CDCl₃) are predicted based on the analysis of similar structures. Key signals include a doublet for the methyl group on the ethyl chain, a quartet for the methine proton adjacent to the hydroxyl group, a singlet for the methyl group on the thiophene (B33073) ring, and two doublets for the aromatic protons of the thiophene ring. The hydroxyl proton typically appears as a broad singlet, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected. The chemical shifts are indicative of the type of carbon (methyl, methine, or quaternary) and its electronic environment. The carbon attached to the hydroxyl group (carbinol carbon) is a key diagnostic signal, typically appearing in the range of 60-70 ppm.

Interactive Data Table: Predicted NMR Data for 1-(3-Methylthiophen-2-yl)ethan-1-ol

Click to view predicted ¹H and ¹³C NMR chemical shifts

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| CH-OH | δ ~5.1 ppm (quartet) | δ ~65 ppm |

| CH₃-CH | δ ~1.5 ppm (doublet) | δ ~23 ppm |

| Thiophene-H4 | δ ~6.9 ppm (doublet) | δ ~123 ppm |

| Thiophene-H5 | δ ~7.2 ppm (doublet) | δ ~130 ppm |

| Thiophene-CH₃ | δ ~2.2 ppm (singlet) | δ ~15 ppm |

| Thiophene-C2 | N/A | δ ~145 ppm |

| Thiophene-C3 | N/A | δ ~138 ppm |

| OH | Variable (broad singlet) | N/A |

Note: Predicted values are based on analogous compounds and may vary from experimental results.

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is particularly sensitive to polar bonds. The spectrum of this compound is characterized by several key absorption bands. A prominent, broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with its breadth resulting from hydrogen bonding. C-H stretching vibrations for the methyl and methine groups appear just below 3000 cm⁻¹. The C-O stretching of the secondary alcohol is typically observed in the 1150-1050 cm⁻¹ region. Vibrations associated with the thiophene ring, including C=C stretching and C-S stretching, produce characteristic signals in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to FTIR. It is particularly effective for non-polar bonds. For this compound, the C=C and C-S stretching vibrations of the thiophene ring are expected to produce strong Raman signals. The symmetric C-H stretching vibrations of the methyl groups would also be clearly visible.

Interactive Data Table: Key Vibrational Frequencies

Click to view characteristic FTIR and Raman bands

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | FTIR | 3600 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | FTIR/Raman | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | FTIR/Raman | 2980 - 2850 | Strong |

| C=C Stretch (Thiophene) | FTIR/Raman | 1600 - 1450 | Medium (FTIR), Strong (Raman) |

| C-O Stretch | FTIR | 1150 - 1050 | Strong |

| C-S Stretch (Thiophene) | Raman | 750 - 650 | Strong |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact molecular formula. For C₇H₁₀OS, the expected exact mass of the molecular ion [M]⁺ is approximately 142.0479. This precise measurement distinguishes it from other compounds with the same nominal mass.

Fragmentation Pattern: Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak is expected at m/z = 142. Common fragmentation pathways for this type of alcohol include the loss of a water molecule ([M-H₂O]⁺, m/z = 124) and the loss of a methyl group ([M-CH₃]⁺, m/z = 127). Alpha-cleavage next to the oxygen atom can lead to a stable, resonance-delocalized thienyl-containing cation at m/z = 127.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is invaluable for analyzing the purity of a sample and can be used with soft ionization techniques like electrospray ionization (ESI), which typically yields the protonated molecule [M+H]⁺ at m/z = 143.

Interactive Data Table: Predicted Mass Spectrometry Data

Click to view expected m/z values

| Ion | Formula | Ionization Mode | Predicted m/z |

| [M]⁺ | C₇H₁₀OS⁺ | EI / HRMS | 142.0479 |

| [M+H]⁺ | C₇H₁₁OS⁺ | ESI (LC-MS) | 143.0552 |

| [M-CH₃]⁺ | C₆H₇OS⁺ | EI | 127 |

| [M-H₂O]⁺ | C₇H₈S⁺ | EI | 124 |

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC, GC)

Chiral chromatography is essential for separating the enantiomers of a racemic mixture and determining the enantiomeric excess (e.e.) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, leading to different retention times. For chiral alcohols like 1-(3-methylthiophen-2-yl)ethan-1-ol, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are highly effective. mdpi.comnih.govnih.gov The separation is typically performed in normal-phase mode using a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). researchgate.netresearchgate.net The ratio of the two enantiomers is determined by integrating the peak areas in the resulting chromatogram.

Chiral Gas Chromatography (GC): Chiral GC is another viable technique, often employing a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. This method is suitable for volatile and thermally stable compounds. The enantiomers are separated based on their differential interactions with the chiral stationary phase, allowing for quantification of the e.e.

Interactive Data Table: Representative Chiral HPLC Method

Click to view a representative chiral HPLC method

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule and provides precise information about its three-dimensional structure in the solid state. Although no public crystal structure for this compound is available, the technique's application to similar thiophene derivatives is well-documented. nih.govresearchgate.netresearchgate.net

To determine the absolute configuration, a high-quality single crystal of the enantiopure compound is required. The diffraction of X-rays by the crystal lattice produces a pattern from which the electron density map of the molecule can be calculated. This map reveals the precise spatial arrangement of all atoms, including their bond lengths, bond angles, and torsional angles. For chiral molecules in a non-centrosymmetric space group, anomalous dispersion effects (the Friedel pair analysis) can be used to unambiguously assign the R or S configuration at the stereocenter.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. An achiral molecule does not produce a CD signal. For this compound, the thiophene ring acts as a chromophore. The chiral center adjacent to the ring perturbs the electronic transitions of the chromophore, leading to characteristic CD signals known as Cotton effects.

The resulting CD spectrum, a plot of differential absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength, provides a unique fingerprint for the enantiomer. The (S)-enantiomer would produce a mirror-image spectrum. The sign (positive or negative) of the Cotton effects can often be correlated with the absolute configuration through empirical rules or comparison with structurally related compounds of known configuration. rsc.orgresearchgate.net This technique is a powerful, non-destructive method for confirming the enantiomeric identity of a sample.

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Pathways

Future research will undoubtedly prioritize the development of greener and more efficient methods for the synthesis of (R)-1-(3-Methylthiophen-2-yl)ethan-1-ol. A key focus will be the shift from traditional stoichiometric reductants to catalytic systems that minimize waste and environmental impact. Biocatalysis, in particular, presents a highly promising avenue. The use of ketoreductases (KREDs) for the asymmetric reduction of the corresponding ketone, 1-(3-methylthiophen-2-yl)ethanone, offers a direct and highly enantioselective route. chinayyhg.comresearchgate.net Research in this area will likely concentrate on enzyme evolution and engineering to develop robust KREDs with enhanced activity, stability, and substrate scope, capable of operating under mild, aqueous conditions. chinayyhg.comresearchgate.net Such biocatalytic processes exemplify atom economy by utilizing renewable resources and enzymatic precision, thereby reducing the reliance on hazardous reagents and multi-step synthetic sequences that are often associated with classical chemical resolutions. chinayyhg.com

Another sustainable approach involves catalytic transfer hydrogenation, which employs environmentally benign hydrogen donors like isopropanol (B130326) or formic acid. researchgate.net The development of catalysts that can efficiently facilitate this transformation with high enantioselectivity will be a critical area of investigation. This strategy avoids the need for high-pressure hydrogen gas, making the process inherently safer and more accessible.

Exploration of Novel Catalytic Systems for Enhanced Enantiocontrol

The quest for superior enantioselectivity in the synthesis of this compound will drive the exploration of novel catalytic systems. While ruthenium- and rhodium-based catalysts have shown considerable efficacy in the asymmetric hydrogenation of heteroaromatic ketones, there is ample room for innovation. nih.govrsc.orgrsc.org Future work will likely involve the design and synthesis of new chiral ligands that can impart greater stereocontrol. This includes the development of ligands with unique electronic and steric properties tailored to the specific substrate.

Organocatalysis is another burgeoning field that holds significant promise. nih.govnih.govelsevierpure.com The development of small organic molecules, such as bifunctional thiourea-amine catalysts, that can activate the ketone and deliver a hydride in a stereocontrolled manner offers a metal-free alternative to traditional catalytic systems. nih.govnih.gov Research in this domain will focus on creating more active and selective organocatalysts that can operate under mild conditions with low catalyst loadings. Furthermore, high-throughput screening techniques, potentially utilizing IR spectroscopy, will be instrumental in the rapid discovery and optimization of new catalysts from large libraries of candidates. cmu.edursc.orgnih.govnih.gov

Expansion of Synthetic Applications into Diverse Chemical Spaces

This compound is a versatile chiral building block, and future research will aim to expand its applications into new and diverse chemical spaces. Thiophene (B33073) derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. eprajournals.comnih.govnih.gov Consequently, this chiral alcohol is a valuable starting material for the synthesis of novel therapeutic agents. Its stereocenter can be crucial for biological activity, making enantiomerically pure forms highly desirable. Research will likely focus on incorporating this moiety into new molecular scaffolds to explore their potential as active pharmaceutical ingredients (APIs). nih.gov

Beyond medicinal chemistry, the unique electronic properties of the thiophene ring make this compound an attractive precursor for materials science applications. rsc.orgelsevierpure.comrsc.org Chiral thiophene-based polymers, for instance, can exhibit interesting chiroptical properties and self-assembly behaviors, making them suitable for applications in organic electronics and sensor technology. rsc.orgelsevierpure.com Future studies will likely investigate the polymerization of monomers derived from this compound and the characterization of the resulting materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of continuous manufacturing are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals, and this compound is no exception. durham.ac.ukspringerprofessional.deuc.ptnih.govpharmtech.com Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for seamless integration of reaction and purification steps. Future research will focus on developing continuous-flow processes for the asymmetric synthesis of this chiral alcohol. This could involve the use of packed-bed reactors containing immobilized chiral catalysts, such as rhodium complexes on a solid support, which would allow for catalyst recycling and continuous production. researchgate.netnih.gov

The integration of flow chemistry with automated synthesis platforms represents a paradigm shift in chemical synthesis. durham.ac.uk These systems can enable the rapid optimization of reaction conditions and the automated synthesis of libraries of compounds derived from this compound for biological screening or materials testing. This convergence of technologies will accelerate the discovery and development of new applications for this versatile chiral building block.

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry is poised to play an increasingly important role in guiding the future research directions for this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the mechanisms of catalytic asymmetric reduction, helping to elucidate the origins of enantioselectivity and inform the design of more effective catalysts. nih.gov By modeling the transition states of the reaction, researchers can predict which catalyst-substrate combinations will lead to the desired stereochemical outcome.

Furthermore, the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, will enable the in silico screening of virtual libraries of catalysts and substrates. This data-driven approach can significantly reduce the experimental effort required to identify optimal reaction conditions and can accelerate the discovery of new applications for this compound and its derivatives. For instance, computational tools can be used to predict the electronic and optical properties of novel thiophene-based materials derived from this chiral alcohol. nih.govresearchgate.net

Derivatization for New Chiral Architectures with Tunable Reactivity

The hydroxyl group of this compound provides a convenient handle for further chemical modification, opening up possibilities for the creation of new chiral architectures with tunable reactivity. Future research will explore the derivatization of this alcohol to generate a variety of novel compounds. For example, it can serve as a precursor for the synthesis of new chiral ligands for asymmetric catalysis. researchgate.net The thiophene ring and the chiral center can both play a role in coordinating to a metal center and creating a chiral environment for a catalytic reaction.

Moreover, the derivatization of the alcohol can be used to tune the physical and chemical properties of the resulting molecules. For instance, esterification or etherification can alter the solubility and reactivity of the compound, making it suitable for different applications. The synthesis of chiral polymers with pendants derived from this alcohol could lead to materials with unique properties. nih.gov The ability to systematically modify the structure of this building block will be crucial for tailoring its properties for specific applications in catalysis, materials science, and medicinal chemistry.

Interactive Data Table of Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst Type | Metal Center | Chiral Ligand Example | Hydrogen Source | Typical Enantiomeric Excess (ee) | Reference |

| Transfer Hydrogenation | Ruthenium | Cinchona alkaloid-derived NNP ligands | Isopropanol/Formic Acid | Up to 99.9% | nih.govrsc.org |

| Hydrogenation | Rhodium | Chiral Bisphosphines | H₂ | High | rsc.org |

| Biocatalysis | - | Ketoreductase (KRED) | Glucose | >99% | chinayyhg.comresearchgate.net |

| Organocatalysis | - | Bifunctional Thiourea-Amine | Catecholborane | Up to 98% | nih.gov |

Q & A

Q. What are the primary synthetic routes for (R)-1-(3-Methylthiophen-2-yl)ethan-1-ol?

The compound can be synthesized via enantioselective catalytic hydrogenation or biocatalytic reduction. For example, chiral catalysts like Ru-BINAP complexes enable asymmetric hydrogenation of ketone precursors under optimized conditions (e.g., H₂ pressure, solvent polarity) to achieve high enantiomeric excess (ee) . Alternatively, alcohol dehydrogenases (ADHs) from Lactobacillus kefir or Rhodococcus sp. can directly reduce hydroxyacetophenone derivatives without protecting hydroxyl groups, yielding >95% conversion and >99% ee in some cases .

Q. How is the structural configuration of this compound confirmed?

X-ray crystallography using programs like SHELXL (for small-molecule refinement) or SHELXS (for structure solution) is the gold standard for absolute configuration determination. Solid-state analysis resolves bond angles, torsion angles, and chiral centers . Complementary techniques include chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetry ([α]D measurements) to assess optical purity .

Q. What are the solubility and stability properties of this compound?

this compound exhibits moderate solubility in polar solvents (e.g., water, methanol) and high solubility in organic solvents (e.g., dichloromethane, ethyl acetate). It is stable under standard storage conditions (room temperature, inert atmosphere) but may undergo oxidation or esterification under acidic/basic conditions due to its secondary alcohol group .

Advanced Research Questions

Q. How can researchers address low enantioselectivity in biocatalytic synthesis?

Enzyme engineering (e.g., directed evolution or rational mutagenesis of ADHs) can improve substrate specificity and catalytic efficiency. For instance, modifying the active site of Lactobacillus brevis ADH enhances compatibility with bulky thiophene derivatives. Reaction optimization—adjusting pH, co-solvents (e.g., 10% DMSO), and NADPH regeneration systems—also boosts ee .

Q. What analytical methods resolve contradictions in stereochemical purity data?

Discrepancies between HPLC and NMR data often arise from residual solvents or diastereomeric impurities. A combined approach is recommended:

- Chiral HPLC : Use hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid to separate enantiomers.

- NMR spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals for ee quantification.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular integrity and detects trace byproducts .

Q. How can unexpected co-crystal formation during crystallization be mitigated?

Co-crystals, as observed in chalcone-thiophene systems, arise from competing hydrogen-bonding (C–H⋯O/S) and halogen interactions (Cl⋯Cl). To suppress this:

- Optimize solvent polarity (e.g., use acetonitrile over THF).

- Introduce steric hindrance via methyl groups on the thiophene ring.

- Perform slow evaporation at controlled temperatures (4°C) to favor single-component crystallization .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The 3-methylthiophene moiety participates in Suzuki-Miyaura couplings via palladium-catalyzed C–S bond activation. Density functional theory (DFT) studies suggest that electron-rich thiophenes lower the activation energy for oxidative addition. Pre-coordination of the hydroxyl group to the Pd center further stabilizes the transition state .

Methodological Notes

- Synthesis Optimization : For scale-up, prioritize ADH-mediated reductions due to milder conditions and reduced waste compared to metal-catalyzed routes .

- Crystallography Workflow : Refine SHELX input files with JANA2006 to handle twinning or disorder in crystal structures .

- Data Reproducibility : Report reaction conditions (e.g., enzyme batch, catalyst loading) in detail to enable cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.